1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea
Description
1-[(4-Methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea is a urea-based heterocyclic compound featuring a 4-methoxyphenylmethyl group and a 2-(2-methyl-1,3-thiazol-4-yl)phenyl substituent. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is known to enhance pharmacokinetic properties and target specificity in medicinal chemistry . The methoxy group on the phenyl ring may influence solubility and metabolic stability.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-21-18(12-25-13)16-5-3-4-6-17(16)22-19(23)20-11-14-7-9-15(24-2)10-8-14/h3-10,12H,11H2,1-2H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOJEQZWCQRPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea typically involves the reaction of 4-methoxybenzylamine with 2-(2-methyl-1,3-thiazol-4-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to achieve the desired product quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenylurea moiety play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea, we compare it with structurally and functionally related compounds. Key comparison criteria include molecular structure, synthetic routes, and biological activity.
Table 1: Structural and Functional Comparison of Urea-Based Heterocyclic Compounds
Key Observations
Structural Diversity in Heterocycles :
- The target compound’s thiazole ring distinguishes it from analogs with pyridine (Compound 83), triazole (Compound 5), or thiadiazole (Compound in ) cores. Thiazoles are associated with improved metabolic stability and binding affinity in drug design .
- Substituents like the 4-methoxyphenylmethyl group are less common in related urea derivatives, which often feature halogens (e.g., chloro, fluoro) or trifluoromethyl groups for enhanced lipophilicity .
Biological Activity Trends :
- Pyridine-ureas (e.g., Compound 83) show anticancer activity against MCF-7 breast cancer cells (IC₅₀ values in low micromolar range) . The absence of a pyridine ring in the target compound may shift its pharmacological profile.
- Thiadiazole-containing ureas (e.g., ) exhibit antifungal and antibiotic properties, likely due to sulfur’s role in disrupting microbial membranes. The target’s thiazole may offer similar advantages but requires empirical validation.
Synthetic Complexity :
- The synthesis of the target compound likely involves coupling a 2-(2-methylthiazol-4-yl)phenyl isocyanate with 4-methoxyphenylmethylamine, analogous to methods for pyrrole-ureas . In contrast, triazole-thiazole hybrids (e.g., ) require multi-step cyclization and crystallization protocols.
Physicochemical Properties :
- The methoxy group in the target compound may enhance solubility compared to chlorophenyl or trifluoromethyl analogs, which are more lipophilic .
- Planarity of the molecule (inferred from structural analogs in ) could influence DNA intercalation or enzyme binding, though conformational analysis (e.g., using Multiwfn ) would be needed for confirmation.
Biological Activity
The compound 1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea , often referred to as a thiazole derivative, has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 435.46 g/mol. The structure features a methoxyphenyl group and a thiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H17N5O4S |
| Molecular Weight | 435.46 g/mol |
| CAS Number | 314290-54-5 |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to This compound have shown promising results in inhibiting the proliferation of various cancer cell lines. In a study involving multiple thiazole derivatives, certain compounds demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent cytotoxic effects against cancer cells .
Anticonvulsant Activity
Thiazole-containing compounds have also been explored for their anticonvulsant properties. A derivative similar to the compound was evaluated for its ability to prevent seizures in animal models, demonstrating significant protective effects against tonic-clonic seizures . The presence of the methoxy group is believed to enhance the anticonvulsant activity through improved interaction with neural targets.
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been well-documented. Studies have shown that compounds with similar structures possess antibacterial and antifungal activities. For example, one study reported that thiazole derivatives exhibited higher antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Structure-Activity Relationships (SAR)
Understanding the SAR of This compound is crucial for optimizing its biological activity. Key findings include:
- Methoxy Group : Enhances lipophilicity and biological activity.
- Thiazole Ring : Essential for anticancer and anticonvulsant activities.
- Substituents on Phenyl Rings : Electron-donating groups increase cytotoxicity .
Case Study 1: Antitumor Efficacy
In a recent study, a series of thiazole derivatives were tested against various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia). The results indicated that compounds with a similar backbone to This compound had IC50 values significantly lower than those of established chemotherapeutics .
Case Study 2: Anticonvulsant Properties
Another study focused on evaluating the anticonvulsant properties of thiazole derivatives in rodent models. The compound demonstrated efficacy in reducing seizure frequency and duration, suggesting its potential as an anticonvulsant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
